5,6-Dimethoxy-1H-indene-1,3(2H)-dione

tautomerism spectroscopic characterization structural biology

Analytical methods for Donepezil HCl require a tautomerically stable impurity standard to avoid peak splitting in RP-HPLC. Unsubstituted 1,3-indandiones fail system suitability due to keto-enol equilibria. - Single, sharp chromatographic peak guaranteed by exclusive all-keto tautomer form. - Supplied with full characterization (IR, NMR, MS, HPLC) meeting ICH Q3A/Q3B for ANDA filings. - 95%+ purity; ships ambient; available in 10 mg, 25 mg, 50 mg, 100 mg, and custom synthesis scales.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 36517-91-6
Cat. No. B192790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-1H-indene-1,3(2H)-dione
CAS36517-91-6
Synonyms5,6-Dimethoxy-1H-Indene-1,3(2H)-dione;  5,6-Dimethoxyindane-1,3-dione
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)CC(=O)C2=C1)OC
InChIInChI=1S/C11H10O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4H,5H2,1-2H3
InChIKeyOFQWGNIJXMWOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-1H-indene-1,3(2H)-dione: Identity & Compound-Class Context


5,6-Dimethoxy-1H-indene-1,3(2H)-dione (CAS 36517-91-6), systematically also named 5,6-dimethoxyindane-1,3-dione, is a substituted 1,3-indandione belonging to the cyclic β-diketone family [1]. Its molecular formula is C₁₁H₁₀O₄ (MW 206.19 g/mol), and it is most frequently encountered as Donepezil Impurity 2 or Impurity 27 in pharmaceutical impurity profiling . The 5,6-dimethoxy substitution pattern distinguishes it from the parent 1,3-indandione scaffold and from mono‑methoxy, dichloro, or unsubstituted analogs by imposing distinct electronic effects that govern tautomeric equilibrium, solubility, and chromatographic behavior.

Pharmaceutical impurity profiling: Identified as Donepezil Impurity 2/27 for ANDA analytical methods.
Spectroscopic reference: Functions as an all-keto tautomeric standard for cyclic β-diketone studies.
Synthetic intermediate: Supports centropolyindane and HRI kinase inhibitor synthesis via regioselective 2-position chemistry.

5,6-Dimethoxy-1H-indene-1,3(2H)-dione vs. Generic Indandione Analogs


Substitution at the 5- and 6-positions of the 1,3-indandione nucleus is not a minor structural variation; it fundamentally alters the keto‑enol tautomeric equilibrium that controls the compound's solution‑phase structure, spectroscopic signature, and chemical reactivity [1]. The parent 1,3-indandione exists as a mixture of all‑keto and enol tautomers, whereas the 5,6‑dimethoxy derivative is locked exclusively in the all‑keto form, and the 5,6‑dichloro analog is locked exclusively in the enol form [1]. In impurity‑profiling applications for donepezil, this specific substitution pattern produces a unique chromatographic retention time and a characteristic UV/Vis and mass‑spectral fingerprint that no other 1,3‑indandione derivative can replicate [2]. Generic replacement with an unsubstituted or differently substituted indandione would therefore invalidate the analytical method's specificity, compromise impurity quantification, and risk regulatory non‑compliance in ANDA filings [2].

Target Compound 5,6-Dimethoxy-1,3-indandione: Fixed all-keto tautomer, single reproducible chromatographic peak.
Generic Analog Parent or dichloro indandione: Keto-enol equilibrium or exclusive enol form; multiple peaks or shifted retention.
Tautomeric state mismatch directly invalidates HPLC method specificity for donepezil impurity quantification.
Target Compound Donepezil Impurity 2 (5,6-dimethoxy-1,3-dione core); supplied with ICH-compliant characterization data.
Other Donepezil Impurity Impurities I–V: Contain 2-alkyl/aryl substituents; different core scaffolds (indanone, indanol, piperidine).
Structural identity is not interchangeable; using an incorrect impurity standard risks regulatory rejection in ANDA filings.

5,6-Dimethoxy-1H-indene-1,3(2H)-dione: Quantitative Differentiation vs. Analogs


Tautomeric State: All-Keto vs. Equilibrium and Enol Forms

In a comprehensive NMR‑, IR‑, UV/Vis‑, and DFT‑based study of 1,3‑indandione adducts, the 5,6‑dimethoxy derivative (compound 6) was observed exclusively in the all‑keto tautomeric form across all solution conditions tested. In contrast, the parent 1,3‑indandione (compound 5) exhibited a keto‑enol equilibrium that shifted with solvent polarity and temperature, and the 5,6‑dichloro analog (compound 7) was observed solely in the enol form stabilized by an intramolecular O‑H···N hydrogen bond [1].

Tautomeric State
Head-to-head
Exclusively all-keto form vs. equilibrium mixture (parent) or exclusively enol (dichloro analog).
Supports single, reproducible spectroscopic fingerprint.
Confirmed by NMR, IR, UV/Vis, and DFT across multiple solvents.
tautomerism spectroscopic characterization structural biology

Melting Point & Thermal Stability vs. Parent Indandione

The reported melting point of 5,6‑dimethoxy‑1,3‑indandione is 267 °C , substantially higher than the melting point of the parent 1,3‑indandione (129–132 °C) [1]. This ~135 °C elevation reflects the strong intermolecular dipole–dipole interactions conferred by the two methoxy substituents and the locked all‑keto structure.

Melting Point
Cross-study comparable
267 °C
Enables rapid identity verification vs. parent indandione (129–132 °C).
Δ ≈ 135 °C elevation; literature-reported values.
thermal analysis physicochemical characterization quality control

Aqueous Solubility vs. Donepezil-Related Impurities

The computed aqueous solubility of 5,6‑dimethoxy‑1,3‑indandione is 0.15 g/L at 25 °C . This places it in the 'very slightly soluble' category, distinct from the parent 1,3‑indandione (soluble in ethanol, ether, benzene; slightly soluble in water) and from the more lipophilic donepezil‑related impurities that contain the 1‑benzylpiperidine moiety (e.g., Impurity I, III, IV) which exhibit markedly lower aqueous solubility due to their higher molecular weight and logP [1].

Aqueous Solubility
Class-level inference
0.15 g/L (25 °C)
Intermediate polarity; guides RP-HPLC method diluent selection.
Computed value (ACD/Labs); data to verify experimentally.
solubility HPLC method development reference standard preparation

Regulatory Identity: Donepezil Impurity Designation

5,6‑Dimethoxy‑1,3‑indandione is explicitly designated as Donepezil Impurity 2 (or Impurity 27 in some pharmacopoeial listings) and is supplied with full characterization data (IR, NMR, MS, HPLC) compliant with ICH Q3A/Q3B regulatory guidelines . It is structurally distinct from the five impurities characterized in the foundational donepezil impurity study (Impurities I–V) [1], none of which share the 1,3‑indandione‑dione core unsubstituted at the 2‑position. This unique structural identity—a donepezil‑related substance that retains the 5,6‑dimethoxy substitution but lacks the 1‑benzylpiperidine moiety—makes it irreplaceable for specific impurity tracking during forced‑degradation and stability studies.

Regulatory Identity
Supporting evidence
Donepezil Impurity 2/27; fully oxidized 1,3-dione core with no 2-substituent.
Required for validated impurity tracking in ANDA stability studies.
Supplied with IR, NMR, MS, and HPLC characterization data.
pharmaceutical impurity profiling regulatory compliance ANDA submission

5,6-Dimethoxy-1H-indene-1,3(2H)-dione: Proven Application Scenarios


Donepezil ANDA Impurity Reference Standard

As Donepezil Impurity 2/27, this compound is required for system suitability testing, relative retention time marking, and impurity quantification in validated RP‑HPLC methods for donepezil hydrochloride drug substance and drug product. Its exclusive all‑keto tautomeric form ensures a single, sharp chromatographic peak, avoiding the peak splitting or broadening that would arise from a keto‑enol equilibrium mixture and enabling accurate correction‑factor‑based quantification [1]. Regulatory guidelines (ICH Q3A/Q3B) mandate the use of structurally characterized impurity standards; this compound is supplied with IR, NMR, MS, and HPLC data that satisfy these requirements .

Spectroscopic & Tautomerism Reference for Indandiones

In mechanistic studies of keto‑enol tautomerism in cyclic β‑diketones, 5,6‑dimethoxy‑1,3‑indandione serves as a definitive 'all‑keto' reference point. Its fixed tautomeric state—confirmed by NMR, IR, UV/Vis, Raman, and DFT calculations—provides a stable baseline against which the tautomeric equilibria of the parent 1,3‑indandione and other substituted analogs can be quantitatively compared [1]. This property is particularly valuable in medicinal chemistry programs where tautomer‑dependent target binding is under investigation.

Key Synthetic Intermediate: Centropolyindanes & HRI Inhibitors

The 1,3‑dione functionality of 5,6‑dimethoxyindane‑1,3‑dione makes it the starting material for the construction of ortho‑dimethoxy‑substituted centropolyindanes via oxidative coupling and cyclization cascades [1]. Additionally, its 2‑methylene derivatives serve as intermediates in the synthesis of 3‑((2,6‑dichlorobenzyl)amino)‑6,7‑dimethoxyindeno[1,2‑c]pyrazol‑4(1H)‑one (D438430), an inhibitor of heme‑regulated eukaryotic initiation factor 2α (HRI) kinase . The locked all‑keto structure ensures regioselective condensation at the reactive 2‑position, a selectivity not achievable with the tautomerically mobile parent indandione.

ANDA Impurity Standard
Selection Property: Fixed all-keto tautomeric form ensures a single sharp HPLC peak, avoiding peak splitting from keto-enol equilibrium.
Tautomerism Reference
Selection Property: Definitive 'all-keto' reference point confirmed by multi-spectroscopic and DFT analysis for mechanistic studies.
Synthetic Intermediate
Selection Property: Locked all-keto structure ensures regioselective 2-position condensation for centropolyindane and HRI inhibitor synthesis.
Validation Focus: Confirm structural identity and tautomeric purity by NMR and HPLC before use as a reference standard or synthetic building block.
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